molecular formula C21H14F4N2O2S B11416036 3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11416036
M. Wt: 434.4 g/mol
InChI Key: ZNVQPHSBYBWDED-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyridines This compound is characterized by the presence of fluorine and trifluoromethyl groups, which are known to impart unique chemical and biological properties

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 4-(trifluoromethyl)benzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to cyclization with a thioamide to form the thiazole ring.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to hydroxyl groups.

    Substitution: The fluorine and trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Scientific Research Applications

3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar compounds to 3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile include:

Properties

Molecular Formula

C21H14F4N2O2S

Molecular Weight

434.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C21H14F4N2O2S/c22-15-7-5-13(6-8-15)20(29)11-30-19-17(10-26)16(9-18(28)27(19)20)12-1-3-14(4-2-12)21(23,24)25/h1-8,16,29H,9,11H2

InChI Key

ZNVQPHSBYBWDED-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)C(CS2)(C3=CC=C(C=C3)F)O)C#N)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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